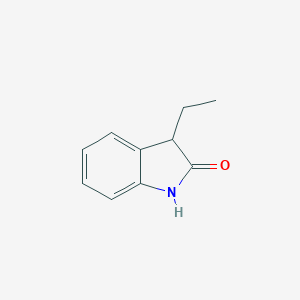

3-Ethylindolin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHNYSQCMZUVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324172 | |

| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15379-45-0 | |

| Record name | 15379-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Ethylindolin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The document details established methodologies, including direct C-3 alkylation and a two-step condensation-reduction sequence, supported by experimental protocols and quantitative data. Visual representations of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two effective strategies:

-

Direct C-3 Alkylation of Oxindole: This approach involves the direct introduction of an ethyl group at the C-3 position of the oxindole ring. Transition metal catalysis, particularly with iridium, ruthenium, or nickel complexes, is the most common method for this transformation. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is used as the alkylating agent.

-

Condensation-Reduction Sequence: This two-step pathway begins with the Knoevenagel condensation of oxindole with propionaldehyde to yield 3-ethylideneindolin-2-one. The resulting α,β-unsaturated ketone is then subjected to reduction to afford the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic pathways described in this guide.

| Pathway | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Direct C-3 Alkylation | ||||||

| Nickel-Catalyzed Alkylation | NiBr₂/PCy₃ | Toluene | 140 | 10 | Up to 96 | [1] |

| Ruthenium-Catalyzed Alkylation | RuCl₃·xH₂O/PPh₃ | None | Not specified | - | Good to excellent | [2][3][4] |

| Condensation-Reduction | ||||||

| Condensation | Piperidine | Ethanol | 90 | Overnight | - | |

| Reduction (Catalytic Hydrogenation) | Pd/C, H₂ | Ethanol | Room Temperature | - | - |

Note: Yields for the direct alkylation are reported for a range of primary alcohols and may vary specifically for ethanol. Data for the condensation-reduction pathway is based on general procedures for similar transformations, and specific yields for the ethyl derivatives were not found in the searched literature.

Experimental Protocols

Pathway 1: Nickel-Catalyzed C-3 Alkylation of Oxindole with Ethanol

This protocol is adapted from a general procedure for the nickel-catalyzed C-3 alkylation of oxindoles with primary alcohols.[1]

Materials:

-

Oxindole

-

Ethanol

-

Toluene (anhydrous)

-

Nickel(II) bromide (NiBr₂)

-

Tricyclohexylphosphine (PCy₃)

-

N₂ atmosphere

Procedure:

-

To a dry Schlenk tube under an inert nitrogen atmosphere, add oxindole (0.5 mmol), nickel(II) bromide (5 mol%), and tricyclohexylphosphine (10 mol%).

-

Add anhydrous toluene (2 mL) to the tube, followed by ethanol (1 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 140 °C with stirring for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 2: Synthesis of this compound via Condensation-Reduction

This two-step procedure involves the formation of 3-ethylideneindolin-2-one followed by its reduction.

Step 2a: Synthesis of (E/Z)-3-ethylideneindolin-2-one

This protocol is a general method for the Knoevenagel condensation of oxindole with an aldehyde.

Materials:

-

Oxindole

-

Propionaldehyde

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve oxindole (1 equivalent) in ethanol.

-

Add propionaldehyde (1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 90 °C overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, evaporate the solvent and purify the residue by column chromatography on silica gel to yield 3-ethylideneindolin-2-one.

Step 2b: Reduction of 3-ethylideneindolin-2-one

This is a standard procedure for the catalytic hydrogenation of an α,β-unsaturated ketone.

Materials:

-

3-ethylideneindolin-2-one

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 3-ethylideneindolin-2-one in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. Further purification can be done by recrystallization or column chromatography if necessary.

Synthesis Pathway Visualizations

The following diagrams illustrate the described synthetic pathways for this compound.

References

3-Ethylindolin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylindolin-2-one, also known as 3-ethyloxindole, is a derivative of the versatile heterocyclic scaffold, indolin-2-one (oxindole). The oxindole core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This has rendered the oxindole scaffold a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Derivatives of oxindole have shown significant potential as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Oxindole (Parent Compound) | 4-Ethylindolin-2-one |

| IUPAC Name | 3-ethyl-1,3-dihydro-2H-indol-2-one | 1,3-dihydro-2H-indol-2-one | 4-ethyl-1,3-dihydroindol-2-one[4] |

| Synonyms | 3-Ethyloxindole | 2-Indolinone | 4-Ethyl-2-oxindole |

| CAS Number | 15379-45-0[5] | 59-48-3[6] | 954117-24-9[4] |

| Molecular Formula | C₁₀H₁₁NO[5] | C₈H₇NO | C₁₀H₁₁NO[4] |

| Molecular Weight | 161.20 g/mol [4] | 133.15 g/mol | 161.20 g/mol [4] |

| Melting Point | Not available | 125-128 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to have low water solubility. | Insoluble in water.[7] | Not available |

| pKa | Not available | Not available | Not available |

| LogP (Computed) | Not available | 1.19 | 1.4[4] |

Spectroscopic Data

Specific spectroscopic data for this compound is not publicly available. The following are expected characteristic signals based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a multiplet for the proton at the C3 position, and signals corresponding to the four aromatic protons on the benzene ring. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: Approximately 10 distinct signals would be expected, corresponding to the 10 carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) in the downfield region, aromatic carbons, and the aliphatic carbons of the ethyl group and the C3 carbon.

Infrared (IR) Spectroscopy: The IR spectrum of the isomeric compound 1-Ethyloxindole shows characteristic absorptions that can be used as a reference. Key expected peaks for this compound would include:

-

N-H stretch: A sharp to broad band around 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong, sharp band around 1700-1720 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indolinone ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a general and plausible synthetic route can be inferred from established methods for the synthesis of 3-substituted oxindoles. One common approach is the alkylation of the enolate of oxindole.

Experimental Protocol: General Synthesis of 3-Alkyloxindoles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

Oxindole

-

A suitable base (e.g., sodium hydride, lithium diisopropylamide)

-

An ethylating agent (e.g., ethyl iodide, ethyl bromide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, hexane, silica gel)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxindole in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base). Slowly add the base to the solution to deprotonate the C3 position, forming the enolate.

-

Alkylation: To the solution of the enolate, add the ethylating agent dropwise while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at the low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Reactivity and Biological Significance

The reactivity of the indolinone core is well-documented. The C3 position is nucleophilic after deprotonation, allowing for the introduction of various substituents. The amide N-H is also acidic and can be functionalized.

The broader class of oxindole derivatives has attracted significant interest in drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the oxindole scaffold is known to be a key pharmacophore in compounds targeting various signaling pathways.

Potential Biological Activities:

-

Anti-cancer: Many 3-substituted oxindoles have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[1][2]

-

Anti-inflammatory: Certain oxindole derivatives have been shown to possess anti-inflammatory properties.

-

Kinase Inhibition: The oxindole moiety is a core component of several kinase inhibitors, which are crucial in cancer therapy.

Diagram 2: Potential Role of Oxindole Derivatives in Cellular Signaling

Caption: Potential mechanism of action for oxindole derivatives.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

-

-

Stability and Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.[7]

Conclusion

This compound is a simple derivative of the medicinally important oxindole scaffold. While specific experimental data on its physicochemical properties and biological activity are sparse in the public domain, its structural similarity to a vast number of biologically active compounds suggests its potential as a building block in drug discovery and medicinal chemistry research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential. Researchers working with this compound should exercise caution and follow the general safety guidelines for related oxindole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. 4-Ethyl-1,3-dihydro-2H-indol-2-one | C10H11NO | CID 23289973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. fishersci.com [fishersci.com]

3-Ethylindolin-2-one NMR and mass spectrometry data

An In-depth Technical Guide on the Core Spectroscopic Characterization of 3-Ethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data generated through computational methods. These predictions offer valuable insights into the expected spectral characteristics and serve as a reference for the structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These values were calculated using reputable chemical software and provide a foundational dataset for researchers.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (NH) | ~8.2 | Singlet (broad) | - |

| H-4 | ~7.2 | Triplet | ~7.5 |

| H-5 | ~7.0 | Triplet | ~7.5 |

| H-6 | ~6.9 | Doublet | ~7.7 |

| H-7 | ~7.1 | Doublet | ~7.7 |

| H-3 (CH) | ~3.5 | Triplet | ~6.0 |

| H-8 (CH₂) | ~1.8 | Quintet | ~7.4 |

| H-9 (CH₃) | ~0.9 | Triplet | ~7.4 |

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects and the specific computational model used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~178 |

| C-7a | ~142 |

| C-3a | ~130 |

| C-4 | ~128 |

| C-5 | ~124 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-3 | ~45 |

| C-8 (CH₂) | ~28 |

| C-9 (CH₃) | ~11 |

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent and prediction algorithm.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks and Relative Intensities for this compound (Electron Ionization).

| Predicted m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 80 | [M - C₂H₄]⁺ |

| 132 | 95 | [M - C₂H₅]⁺ |

| 104 | 50 | [M - C₂H₅ - CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predictions and may vary under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the proton connectivity.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and calibration). The solvent signal is often used for chemical shift referencing.

-

Mass Spectrometry (MS)

2.2.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid or a dilute solution of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Ethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 3-Ethylindolin-2-one, a crucial step in early-stage drug development. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are essential for a thorough investigation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Both kinetic and thermodynamic solubility assays are vital for a comprehensive understanding.

1.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when added from a concentrated organic stock solution (typically DMSO) to an aqueous buffer. This high-throughput screening method is invaluable for the rapid assessment of a large number of compounds during the lead discovery and optimization phases.[1][2]

Table 1: Representative Kinetic Solubility Data for this compound

| Assay Type | Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Solubility (µg/mL) |

| Nephelometric | PBS | 7.4 | 2 | 25 | Data Point |

| Direct UV | PBS | 7.4 | 2 | 25 | Data Point |

| LC-MS/MS | FaSSIF | 6.5 | 2 | 37 | Data Point |

| LC-MS/MS | FeSSIF | 5.0 | 2 | 37 | Data Point |

Note: FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are biorelevant media used to predict in vivo solubility.

1.2. Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states. This "gold standard" measurement is crucial for preformulation and formulation development.[1][3]

Table 2: Representative Thermodynamic Solubility Data for this compound

| Method | Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Solubility (µg/mL) |

| Shake-Flask | PBS | 7.4 | 24 | 25 | Data Point |

| Shake-Flask | PBS | 7.4 | 48 | 25 | Data Point |

| Shake-Flask | 0.1 N HCl | 1.2 | 24 | 37 | Data Point |

| Shake-Flask | Acetate Buffer | 4.5 | 24 | 37 | Data Point |

Experimental Protocols: Solubility Determination

2.1. Kinetic Solubility Assay (Nephelometric Method)

This method assesses solubility by measuring the scattering of light caused by insoluble particles that form when a compound precipitates out of solution.

-

Preparation of Solutions : A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[1][4]

-

Incubation : The plate is incubated for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]

-

Measurement : A nephelometer is used to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1][4]

2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is a common technique for determining thermodynamic solubility.

-

Sample Preparation : An excess amount of solid this compound is added to a vial containing a specific volume of the desired aqueous buffer.[5]

-

Equilibration : The vial is sealed and agitated (e.g., using a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][6]

-

Separation and Analysis : The resulting suspension is filtered or centrifuged to separate the undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[8]

3.1. Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying likely degradation products and understanding the degradation pathways.[8][9]

Table 3: Representative Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60 | Data Point |

| Basic Hydrolysis | 0.1 N NaOH | 4 hours | 40 | Data Point |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | Data Point |

| Thermal | Solid State | 7 days | 80 | Data Point |

| Photolytic | UV/Vis Light | 7 days | 25 | Data Point |

3.2. Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Experimental Protocols: Stability Assessment

4.1. Forced Degradation Protocol

-

Sample Preparation : Prepare solutions of this compound in the presence of various stress agents (e.g., acid, base, oxidizing agent). For thermal and photolytic studies, the solid compound is exposed to the stress conditions.[9]

-

Stress Application : The samples are exposed to the specified conditions for a defined period. The goal is to achieve a target degradation of approximately 5-20%.[9]

-

Analysis : After the stress period, the samples are analyzed by a suitable technique, typically HPLC, to separate the parent compound from any degradation products.

4.2. Stability-Indicating HPLC Method Development

-

Method Selection : An appropriate HPLC method is chosen, often a reverse-phase method, which is suitable for many small molecules.

-

Forced Degradation Sample Analysis : The stressed samples are injected into the HPLC system to observe the separation of the degradation products from the parent peak.

-

Method Optimization : The mobile phase composition, gradient, column type, and detection wavelength are optimized to achieve adequate resolution between the parent compound and all degradation products.[10]

-

Method Validation : Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[11]

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. The experimental workflows and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary data for informed decision-making in the drug development process. By employing these standard methodologies, scientists can effectively characterize the physicochemical properties of this compound, paving the way for its progression through the development pipeline.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 11. m.youtube.com [m.youtube.com]

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

A Technical Guide to the Biological Activity of 3-Substituted Indolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of the 3-substituted indolin-2-one chemical scaffold. Extensive literature searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for 3-Ethylindolin-2-one . The information presented herein pertains to the broader class of 3-substituted indolin-2-one derivatives, which have been the subject of significant research and development.

Introduction

The indolin-2-one, or oxindole, core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant biological activities. The versatility of the indolin-2-one ring system, particularly at the 3-position, allows for the synthesis of a wide array of derivatives with tunable pharmacological profiles. These compounds have emerged as promising candidates in the development of novel therapeutics, most notably as kinase inhibitors for the treatment of cancer, as well as potent anti-inflammatory agents.

Kinase Inhibition: A Dominant Therapeutic Application

A substantial body of research has focused on 3-substituted indolin-2-ones as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Receptor Tyrosine Kinase (RTK) Inhibition

Many 3-substituted indolin-2-ones have been designed and synthesized as potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in angiogenesis, cell proliferation, and survival. By competing with ATP for binding to the kinase domain, these compounds can effectively block downstream signaling pathways.

Key RTKs targeted by indolin-2-one derivatives include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2 (KDR/Flk-1), is a primary mechanism for the anti-angiogenic effects of many indolin-2-one-based compounds. This is a key strategy in cancer therapy to cut off the blood supply to tumors.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor growth.

-

Epidermal Growth Factor Receptor (EGFR) and Her-2: Certain derivatives with bulky substituents on the phenyl ring at the C-3 position have shown selectivity towards EGFR and Her-2, which are important targets in various cancers.

-

c-Src: The indolinone scaffold has been identified as a promising starting point for the development of c-Src inhibitors, a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion.[1]

Sunitinib, a well-known multi-kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers, features a pyrrole-substituted indolin-2-one core and targets VEGFRs and PDGFRs among other kinases.[2]

Structure-Activity Relationship (SAR) for Kinase Inhibition

The following table summarizes the general structure-activity relationships for 3-substituted indolin-2-ones as kinase inhibitors, based on available literature.

| Substitution at 3-position | Target Kinase(s) | Observed Activity |

| (5-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) RTK | Highly specific inhibition |

| Substituted benzylidenyl (with bulky groups) | EGF and Her-2 RTKs | High selectivity |

| Extended side chain | PDGF and VEGF (Flk-1) RTKs | High potency and selectivity |

| Pyrrole moiety | VEGFR, PDGFR, KIT, FLT3, CSF-1R | Broad-spectrum kinase inhibition |

Anti-inflammatory Activity

Recent studies have also explored the potential of 3-substituted indolin-2-one derivatives as potent anti-inflammatory agents. The mechanism of action in this context often involves the modulation of key inflammatory signaling pathways.

One study identified 3-(3-hydroxyphenyl)-indolin-2-one as a particularly active compound.[2][3] Its anti-inflammatory effects are attributed to the inhibition of:

-

Nitric oxide (NO) production

-

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

Experimental Protocols

While specific protocols for this compound are unavailable, the following are general methodologies employed in the evaluation of 3-substituted indolin-2-one derivatives.

Kinase Inhibition Assays

-

Objective: To determine the in vitro potency of a compound to inhibit a specific kinase.

-

General Procedure:

-

A purified recombinant kinase is incubated with a specific substrate (often a peptide) and ATP in a suitable buffer.

-

The test compound, dissolved in a solvent like DMSO, is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), specific antibodies in an ELISA format, or luminescence-based ATP detection assays.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assays

-

Objective: To assess the cytostatic or cytotoxic effects of a compound on cancer cell lines.

-

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compound at a range of concentrations.

-

After a specified incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin reduction.

-

The absorbance or fluorescence is proportional to the number of viable cells.

-

The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

-

General Procedure:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule.

-

Tumor size is measured regularly with calipers, and tumor volume is calculated.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 3-substituted indolin-2-ones and a general workflow for their biological evaluation.

Caption: VEGFR Signaling Pathway Inhibition by 3-Substituted Indolin-2-ones.

Caption: General Drug Discovery Workflow for Indolin-2-one Derivatives.

Conclusion

The 3-substituted indolin-2-one scaffold is a highly valuable pharmacophore that has yielded a multitude of biologically active compounds. While specific data on this compound remains elusive, the broader class of derivatives demonstrates significant potential, particularly as kinase inhibitors for cancer therapy and as novel anti-inflammatory agents. The continued exploration of this versatile scaffold, through the synthesis and evaluation of novel derivatives, is a promising avenue for the discovery of new and effective therapeutic agents. The structure-activity relationships and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

The Pharmacological Landscape of 3-Substituted Indolin-2-ones: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds, including the FDA-approved anticancer drug Sunitinib.[1] While specific data on the mechanism of action for 3-ethylindolin-2-one is not extensively available in the public domain, the broader class of 3-substituted indolin-2-one derivatives has been the subject of intensive research. This technical guide provides an in-depth overview of the known mechanisms of action, biological targets, and signaling pathways associated with this versatile chemical structure, offering a predictive framework for the potential activities of novel analogs such as this compound.

Core Mechanisms of Action of the Indolin-2-one Scaffold

The primary mechanism of action for many biologically active 3-substituted indolin-2-one derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolin-2-one scaffold serves as a versatile backbone for designing inhibitors that can target various kinase families.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs).[2] These transmembrane receptors are critical for regulating cellular processes such as growth, differentiation, and angiogenesis.

Key RTK Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2 (also known as KDR), is a primary strategy for anti-angiogenic therapy. By blocking the signaling cascade initiated by VEGF, these inhibitors can prevent the formation of new blood vessels that tumors need to grow and metastasize.[2][3] Sunitinib is a prominent example of a VEGFR inhibitor based on the indolin-2-one scaffold.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor growth. Many indolin-2-one derivatives exhibit dual inhibitory activity against both VEGFRs and PDGFRs.

-

Epidermal Growth Factor Receptor (EGFR): Some spiro-indolin-2-one derivatives have shown multi-targeted inhibitory properties against both EGFR and VEGFR-2.[4]

The general mechanism for RTK inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Inhibition of Non-Receptor Tyrosine Kinases

Beyond RTKs, the indolin-2-one scaffold has been successfully utilized to develop inhibitors of non-receptor tyrosine kinases, which are located in the cytoplasm.

-

c-Src Kinase: Inhibition of the c-Src (cellular Sarcoma) tyrosine kinase is a key approach in cancer treatment. Several 3-(hetero)arylideneindolin-2-ones have been synthesized and evaluated as potential c-Src inhibitors, with some demonstrating promising activity.[5] The presence of an amino group on these derivatives appears to enhance their affinity for the ATP-binding site of c-Src.[5]

Anti-inflammatory Mechanisms

Certain 3-substituted indolin-2-one derivatives exhibit potent anti-inflammatory properties. The mechanism for this activity involves the modulation of key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: For example, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]

-

Suppression of Inflammatory Cytokines: This derivative also suppresses the production and mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the regulation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6]

Signaling Pathways Modulated by Indolin-2-one Derivatives

The biological effects of 3-substituted indolin-2-ones are a direct consequence of their ability to modulate specific intracellular signaling pathways.

Angiogenesis Signaling Pathway

The anti-angiogenic effects of many indolin-2-one derivatives are primarily achieved through the inhibition of the VEGFR signaling cascade.

Caption: VEGFR signaling pathway and its inhibition by 3-substituted indolin-2-ones.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of certain indolin-2-ones are mediated by the downregulation of pro-inflammatory signaling cascades.

Caption: Anti-inflammatory signaling pathways modulated by 3-(3-hydroxyphenyl)-indolin-2-one.

Quantitative Data on Indolin-2-one Derivatives

The following table summarizes the inhibitory activities of representative 3-substituted indolin-2-one derivatives against various cancer cell lines.

| Compound Class | Substituent at C-3 | Cell Line | IC50 (µM) | Reference |

| 3-substituted-indolin-2-ones containing chloropyrroles | Varies, with a 2-(ethyl-amino)ethylcarbamoyl group at C-4' of the pyrrole | A549 (Non-small cell lung cancer) | 0.32 | [2][7] |

| KB (Oral epithelial) | 0.67 | [2][7] | ||

| K111 (Melanoma) | 1.19 | [2][7] | ||

| NCI-H460 (Large cell lung cancer) | 1.22 | [2][7] | ||

| 3-(3-hydroxyphenyl)-indolin-2-one | 3-hydroxyphenyl | RAW264.7 (Macrophage) | >20 µM (for 50% NO suppression) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of indolin-2-one derivatives.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

-

Method:

-

Seed cells (e.g., A549, KB, K111, NCI-H460) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (e.g., WST-1, CCK-8) to each well.

-

Incubate for a period that allows for the conversion of the reagent to a colored formazan product by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

-

Method:

-

Culture RAW264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine the absorbance at 540 nm and calculate the concentration of nitrite from a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-6).

-

Method:

-

Treat cells with the test compound and/or a stimulant (e.g., LPS).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

-

Monitor the amplification of the target genes in real-time.

-

Normalize the expression levels of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression compared to a control group.

-

Western Blot Analysis

-

Objective: To detect and quantify the levels of specific proteins and their phosphorylation status (e.g., Akt, MAPK, NF-κB).

-

Method:

-

Lyse the treated cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The 3-substituted indolin-2-one scaffold represents a highly valuable starting point for the development of novel therapeutics. The extensive research into this chemical class has revealed its potential to modulate a wide range of biological targets and signaling pathways, primarily in the areas of oncology and inflammation. While the specific mechanism of action for this compound remains to be elucidated, the data presented in this guide strongly suggests that its biological activities are likely to involve the inhibition of protein kinases, such as VEGFRs or c-Src, or the modulation of inflammatory pathways like NF-κB and MAPK.

Future research on this compound and other novel derivatives should focus on a systematic evaluation of their inhibitory activity against a broad panel of kinases, as well as their effects on key signaling pathways in relevant cellular models. Such studies will be instrumental in defining their precise mechanisms of action and unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Ethylindolin-2-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide focuses specifically on 3-ethylindolin-2-one derivatives and their analogs, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this promising chemical scaffold.

While direct research on this compound derivatives is emerging, much of the current understanding is extrapolated from studies on closely related 3-substituted indolin-2-ones. These analogs, particularly those bearing small alkyl or functionalized alkyl groups at the 3-position, provide a strong foundation for predicting the properties and potential applications of 3-ethyl derivatives.

Chemical Synthesis

The synthesis of 3-substituted indolin-2-one derivatives, including those with a 3-ethyl group, can be achieved through several established synthetic routes. A primary method involves the alkylation of the enolate of indolin-2-one (oxindole).

A general synthetic approach involves the Knoevenagel condensation of an appropriate indolin-2-one with an aldehyde, followed by reduction. For the synthesis of 3-ethyl derivatives, propanal would be a suitable starting aldehyde.

Another key synthetic strategy for generating diversity at the 3-position is the piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones to form 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. These intermediates can then be further modified.

The synthesis of 3,3-di(indolyl)indolin-2-ones can be achieved through a one-pot aqueous medium condensation of isatin with indole in the presence of a catalyst like VOSO4.[1] This reaction proceeds through the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate.[2]

Biological Activities and Therapeutic Potential

3-Substituted indolin-2-one derivatives have demonstrated a broad spectrum of biological activities, with the substituent at the 3-position playing a crucial role in determining the pharmacological profile.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-substituted indolin-2-ones. Many of these compounds function as potent inhibitors of various protein kinases that are critical for tumor growth, angiogenesis, and metastasis.

Kinase Inhibition: The indolin-2-one scaffold is a key component of several clinically approved kinase inhibitors.[3] Derivatives with substituents at the C-3 position have been shown to be potent and selective inhibitors of different kinases.[3] Pyrrole-indoline-2-ones, for instance, have been extensively studied for their inhibition of VEGFR, PDGFR, c-kit, FLT3, and CSF1R.[4] Sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that inhibits multiple receptor tyrosine kinases (RTKs) involved in cancer, including VEGFR and PDGFR.[3] The modification of the 3-substituent can significantly influence the selectivity and potency of kinase inhibition.[5][6]

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, a process crucial for tumor growth and metastasis. 3-Substituted indolin-2-ones, particularly those with a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) moiety, have been identified as potent inhibitors of VEGFRs.[7] The pyrrole indolin-2-one scaffold is known to be a critical structure in some inhibitors of RTKs.[6]

Quantitative Data on Anticancer Activity of 3-Substituted Indolin-2-one Analogs:

| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 14g | (Z)-3-((4-((2-(ethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene) | KB (Oral Epithelial) | 0.67 | [7] |

| K111 (Melanoma) | 1.19 | [7] | ||

| 14i | (Z)-3-((4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene) | A549 (Non-small cell lung) | 0.32 | [7] |

| 14r | (Z)-5-bromo-3-((4-((2-(ethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene) | NCI-H460 (Large cell lung) | 1.22 | [7] |

| Compound 9 | Not specified | HSV-1 | 0.32 | [8] |

| H1N1 | 1.76 | [8] | ||

| SARS-CoV-2 | 1.06 | [8] | ||

| Compound 14 | Not specified | COX-2 | 5.0 - 17.6 | [8] |

| Compound 16 | Not specified | COX-2 | 5.0 - 17.6 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. 3-Substituted indolin-2-one derivatives have been investigated for their anti-inflammatory properties.

One study synthesized nineteen 3-substituted-indolin-2-one derivatives and evaluated their anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the highest activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[9] This compound was also found to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 in a concentration-dependent manner.[9]

Signaling Pathways

The biological effects of this compound derivatives and their analogs are mediated through the modulation of key intracellular signaling pathways.

VEGFR Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis.[10][11] This pathway involves the activation of downstream effectors such as PLCγ, PKC, and the Ras/MEK/ERK (MAPK) pathway, ultimately leading to endothelial cell proliferation, migration, and survival.[10] 3-Substituted indolin-2-ones can inhibit this pathway by blocking the ATP-binding site of VEGFR2, thereby preventing its autophosphorylation and the subsequent downstream signaling events.

Caption: VEGFR2 Signaling Pathway Inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12][13] The canonical MAPK/ERK pathway is often aberrantly activated in cancer.[14][15] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK, and finally ERK.[13][16] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation.[16] As many 3-substituted indolin-2-ones inhibit receptor tyrosine kinases that are upstream of the MAPK pathway, they can effectively block this signaling cascade.

Caption: MAPK Signaling Pathway Inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity.[17][18] In the canonical pathway, stimuli such as TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation.[19] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[19][20] The anti-inflammatory effects of some 3-substituted indolin-2-ones are attributed to their ability to suppress the activation of the NF-κB pathway.[9]

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound derivatives. The following are representative protocols based on methodologies reported for analogous compounds.

General Procedure for the Synthesis of 3-Substituted-3-hydroxyindolin-2-ones

This protocol is adapted from the synthesis of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones.[21]

-

Reaction Setup: In a round-bottom flask, combine N-alkylisatin (1.0 mmol), the appropriate ketone (e.g., for a 3-ethyl-3-hydroxy derivative, butan-2-one could be used) (1.0 mmol), and piperidine (0.2 mmol) in ethanol (10 mL).

-

Reaction Execution: Stir the mixture at room temperature (298 K) for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, collect the resulting solid product by filtration.

-

Purification: Wash the solid with cold ethanol (2 mL) and dry in the air to yield the desired 3-substituted-3-hydroxyindolin-2-one.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as VEGFR2.

-

Reagents and Materials: Kinase enzyme (e.g., recombinant human VEGFR2), substrate (e.g., a synthetic peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

-

Cell Seeding: Seed cancer cells (e.g., A549, KB, K111, NCI-H460) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[22]

Western Blotting for MAPK Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like ERK.

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK or total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.

NF-κB p65 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of NF-κB p65 in nuclear extracts, providing a measure of NF-κB activation.

-

Nuclear Extraction: Treat cells with the test compound and a stimulant (e.g., TNF-α). Prepare nuclear extracts from the cells.

-

ELISA Procedure:

-

Use a commercially available NF-κB p65 ELISA kit.

-

Add the nuclear extracts to the wells of a microplate pre-coated with an antibody specific for NF-κB p65.

-

Add a second biotinylated antibody that also recognizes NF-κB p65.

-

Add a streptavidin-HRP conjugate.

-

Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Quantify the amount of NF-κB p65 in the samples by comparing the absorbance values to a standard curve generated with known amounts of recombinant NF-κB p65.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate key signaling pathways, such as those mediated by VEGFR, MAPK, and NF-κB, underscores their importance as a scaffold for the development of targeted therapies. While much of the current knowledge is derived from studies on closely related 3-substituted indolin-2-ones, the foundational understanding of their synthesis, biological activities, and mechanisms of action provides a strong basis for the focused exploration of 3-ethyl derivatives.

Future research should prioritize the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This should include the determination of their inhibitory potency against a panel of relevant kinases, their cytotoxic effects on various cancer cell lines, and their anti-inflammatory activity in appropriate cellular and in vivo models. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular interactions and signaling events that are modulated by these compounds. The application of structure-based drug design, guided by the increasing availability of protein crystal structures, will be instrumental in optimizing the potency and selectivity of this promising class of therapeutic agents. The in-depth technical information provided in this guide is intended to facilitate and accelerate these research and development efforts.

References

- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [file.scirp.org]

- 4. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Charting the NF-κB pathway interactome map - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Ethylindolin-2-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 3-Ethylindolin-2-one derivatives and their interactions with key biological targets. The this compound scaffold is a core component of several potent multi-targeted receptor tyrosine kinase (RTK) inhibitors, including Sunitinib and Semaxanib (SU5416), which have significant roles in oncology drug development. This document outlines the primary biological targets, summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo validation, and presents a workflow for in silico analysis.

Biological Targets and Mechanism of Action

The primary mechanism of action for many bioactive this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis. The main targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), which are crucial for angiogenesis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFR-α and PDGFR-β, which are involved in cell growth, proliferation, and angiogenesis.

-

Stem Cell Factor Receptor (c-Kit): A key driver in some gastrointestinal stromal tumors (GIST).

-

Fms-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).

-

Rearranged during Transfection (RET): A proto-oncogene implicated in certain types of thyroid cancer.

By inhibiting these RTKs, this compound derivatives can disrupt downstream signaling pathways, leading to a reduction in tumor vascularization and proliferation.

Quantitative Data Summary

The following tables summarize the inhibitory activities and pharmacokinetic properties of key this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Semaxanib (SU5416) | VEGFR2 (KDR/Flk-1) | 40 | [1] |

| c-Kit | 30 | [1] | |

| FLT3 | 160 | [1] | |

| RET | 170 | [1] | |

| Sunitinib (SU11248) | VEGFR1 | 80 | |

| VEGFR2 | 9 | ||

| PDGFRα | 4 | ||

| PDGFRβ | <1 | ||

| c-Kit | 4 | ||

| FLT3 | 1 | ||

| RET | 15 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| Sunitinib | Half-life (t½) | 40-60 hours | Human | [1] |

| Time to Peak (Tmax) | 6-12 hours | Human | [1] | |

| Metabolism | Primarily by CYP3A4 | Human | [1] | |

| Excretion | ~61% in feces, ~16% in urine | Human | [1] | |

| Semaxanib (SU5416) | Half-life (t½) | Not explicitly found | ||

| Clearance | Not explicitly found |

In Silico Modeling Workflow

Molecular docking is a powerful in silico technique to predict the binding mode and affinity of a ligand to a protein target. The following workflow outlines the process for docking a this compound derivative with VEGFR2 using AutoDock Vina.

Detailed Protocol for Molecular Docking

Objective: To predict the binding conformation and affinity of a this compound derivative to the ATP-binding site of VEGFR2.

Software:

-

AutoDockTools (MGLTools): For preparing protein and ligand files.[2]

-

AutoDock Vina: For performing the molecular docking.[2][3][4][5]

-

PyMOL or Chimera: For visualization and analysis.

Protocol:

-

Protein Preparation:

-

Download the crystal structure of VEGFR2 in complex with an inhibitor from the Protein Data Bank (PDB) (e.g., PDB ID: 4ASD).

-

Open the PDB file in AutoDockTools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein in PDBQT format.[3]

-

-

Ligand Preparation:

-

Draw the this compound derivative using a chemical drawing software (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).

-

Open the ligand file in AutoDockTools.

-

Assign Gasteiger charges and set the rotatable bonds.

-

Save the prepared ligand in PDBQT format.[2]

-

-

Grid Box Generation:

-

Load the prepared protein PDBQT file into AutoDockTools.

-

Define the grid box to encompass the ATP-binding site. The dimensions and center of the grid can be guided by the position of the co-crystallized ligand in the original PDB file.[5]

-

-

Molecular Docking with AutoDock Vina:

-

Analysis of Results:

-

The output file will contain multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the VEGFR2 active site.[2]

-

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

This compound test compound

-

Kinase assay buffer

-

Detection reagent (e.g., Kinase-Glo®)

-

96-well white plates

-

Luminometer

Protocol:

-

Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

-

Prepare serial dilutions of the this compound test compound.

-

To a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted VEGFR2 kinase to each well (except the negative control).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The amount of light produced is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

-

Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

In Vivo Xenograft Model

This protocol is a general guideline for a subcutaneous xenograft model using Sunitinib in nude mice with colorectal cancer.

Animals:

-

Athymic nude mice (4-6 weeks old)

Protocol:

-

Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 2 x 10^6 HCT116 cells) into the flank of each mouse.[1]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Sunitinib (e.g., 30 mg/kg) or a vehicle control orally once daily.[1]

-

Measure tumor dimensions with calipers daily or every other day and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).[1]

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent kinase inhibitors. This technical guide provides a framework for the in silico modeling and experimental validation of novel derivatives. The integration of computational and experimental approaches is crucial for the efficient discovery and development of new therapeutics targeting receptor tyrosine kinases.